molecular formula C15H12F2O3 B6375050 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol CAS No. 1261982-01-7

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol

Cat. No.: B6375050
CAS No.: 1261982-01-7
M. Wt: 278.25 g/mol
InChI Key: VRJIPHRSTPUZDJ-UHFFFAOYSA-N
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol is a fluorinated aromatic compound with potential applications in various fields of chemistry and biology. The presence of both ethoxycarbonyl and fluorophenyl groups in its structure makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base, and a suitable solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to biological targets, while the ethoxycarbonyl group can improve its solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol
  • 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine

Uniqueness

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and an ethoxycarbonyl group makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJIPHRSTPUZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684541
Record name Ethyl 3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-01-7
Record name Ethyl 3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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